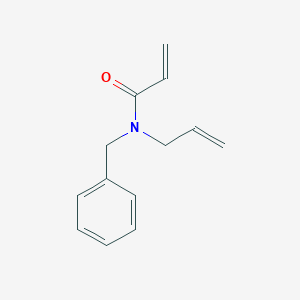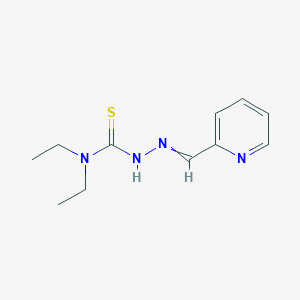
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- is a chemical compound that contains a hydrazinecarbothioamide core with diethyl and pyridinylmethylene substituents. This compound is known for its unique structure, which includes a pyridine ring and a thiosemicarbazide moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- typically involves the reaction of hydrazinecarbothioamide with diethylamine and 2-pyridinecarboxaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes by binding to specific proteins and altering their function.
Comparaison Avec Des Composés Similaires
Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- can be compared with other similar compounds such as:
Hydrazinecarbothioamide: Lacks the diethyl and pyridinylmethylene substituents, making it less complex.
N,N-diethylhydrazinecarbothioamide: Similar but without the pyridine ring.
2-(2-pyridinylmethylene)hydrazinecarbothioamide: Similar but without the diethyl groups. The uniqueness of Hydrazinecarbothioamide, N,N-diethyl-2-(2-pyridinylmethylene)- lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
138556-76-0 |
|---|---|
Formule moléculaire |
C11H16N4S |
Poids moléculaire |
236.34 g/mol |
Nom IUPAC |
1,1-diethyl-3-(pyridin-2-ylmethylideneamino)thiourea |
InChI |
InChI=1S/C11H16N4S/c1-3-15(4-2)11(16)14-13-9-10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3,(H,14,16) |
Clé InChI |
QVEJUAHZDHVQOV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)NN=CC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


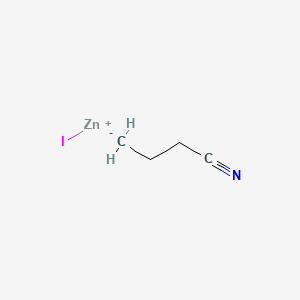

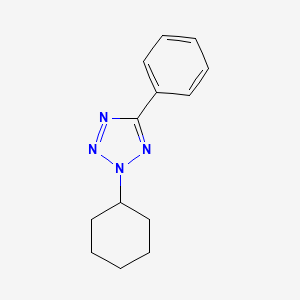


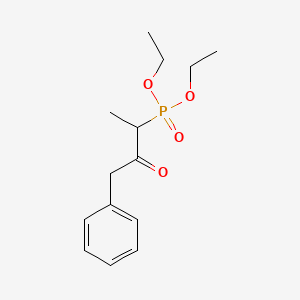
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/no-structure.png)
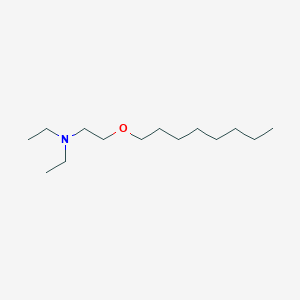
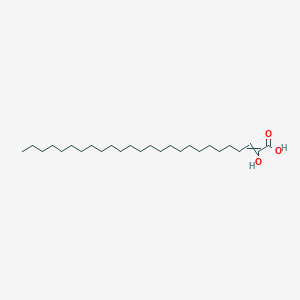
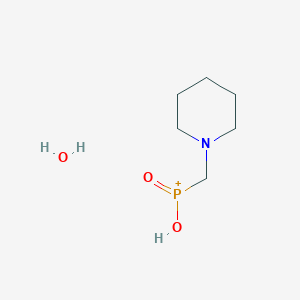
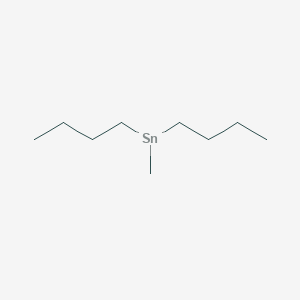
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)
